Boc-D-2-pyridylalanine
Overview
Description
It has the chemical formula C15H20N2O4 and is commonly used in peptide synthesis . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
The mode of action of Boc-D-2-pyridylalanine involves its interaction with its targets, leading to certain changes. The compound is known to be an intermediate used to prepare heterocyclic amides .
Biochemical Pathways
It is known to be involved in the preparation of heterocyclic amides, which suggests it may play a role in the biochemical pathways related to these compounds .
Result of Action
As an intermediate used to prepare heterocyclic amides, it likely contributes to the properties and effects of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-2-pyridylalanine can be synthesized through several methods. One common approach involves the coupling of suitable functionalized heterocycles with optically pure serine derivatives, followed by acid hydrolysis . Another method includes the asymmetric hydrogenation of dehydroamino acid derivatives using rhodium complexes . Additionally, chemoenzymatic routes using α-chymotrypsin have been developed to produce enantiomerically pure pyridylalanine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-D-2-pyridylalanine undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridylalanine derivatives.
Scientific Research Applications
Boc-D-2-pyridylalanine has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of heterocyclic compounds.
Biology: Incorporated into peptide sequences to study protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent and as a tool for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-azatyrosine: Known for its antibiotic and antitumor activities.
3-pyridylalanine: Used as a histidine analogue in peptide sequences.
4-pyridylalanine: Exhibits similar chemical properties and applications as Boc-D-2-pyridylalanine.
Uniqueness
This compound is unique due to its specific D-configuration and the presence of the tert-butoxycarbonyl protecting group. These features make it particularly useful in peptide synthesis, allowing for selective deprotection and incorporation into peptide sequences . Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMODKKCXWFNEIK-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98266-32-1 | |
Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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